

An In-Depth Technical Guide to Bis-PEG12-t-butyl Ester

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Compound of Interest

Compound Name: *Bis-PEG12-t-butyl ester*

Cat. No.: *B15545869*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG12-t-butyl ester is a homobifunctional polyethylene glycol (PEG) derivative that serves as a versatile linker in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure features a discrete-length PEG chain of twelve ethylene glycol units, flanked on both ends by t-butyl ester groups. This symmetrical design allows for the covalent conjugation of two molecules, while the PEG spacer enhances solubility and provides flexibility. The t-butyl ester protecting groups can be readily removed under acidic conditions to reveal terminal carboxylic acids, which can then be activated for coupling to other molecules, such as ligands for a target protein and an E3 ubiquitin ligase in a PROTAC.

Core Data

The fundamental physicochemical properties of **Bis-PEG12-t-butyl ester** are summarized below. This data is essential for its application in chemical synthesis and bioconjugation.

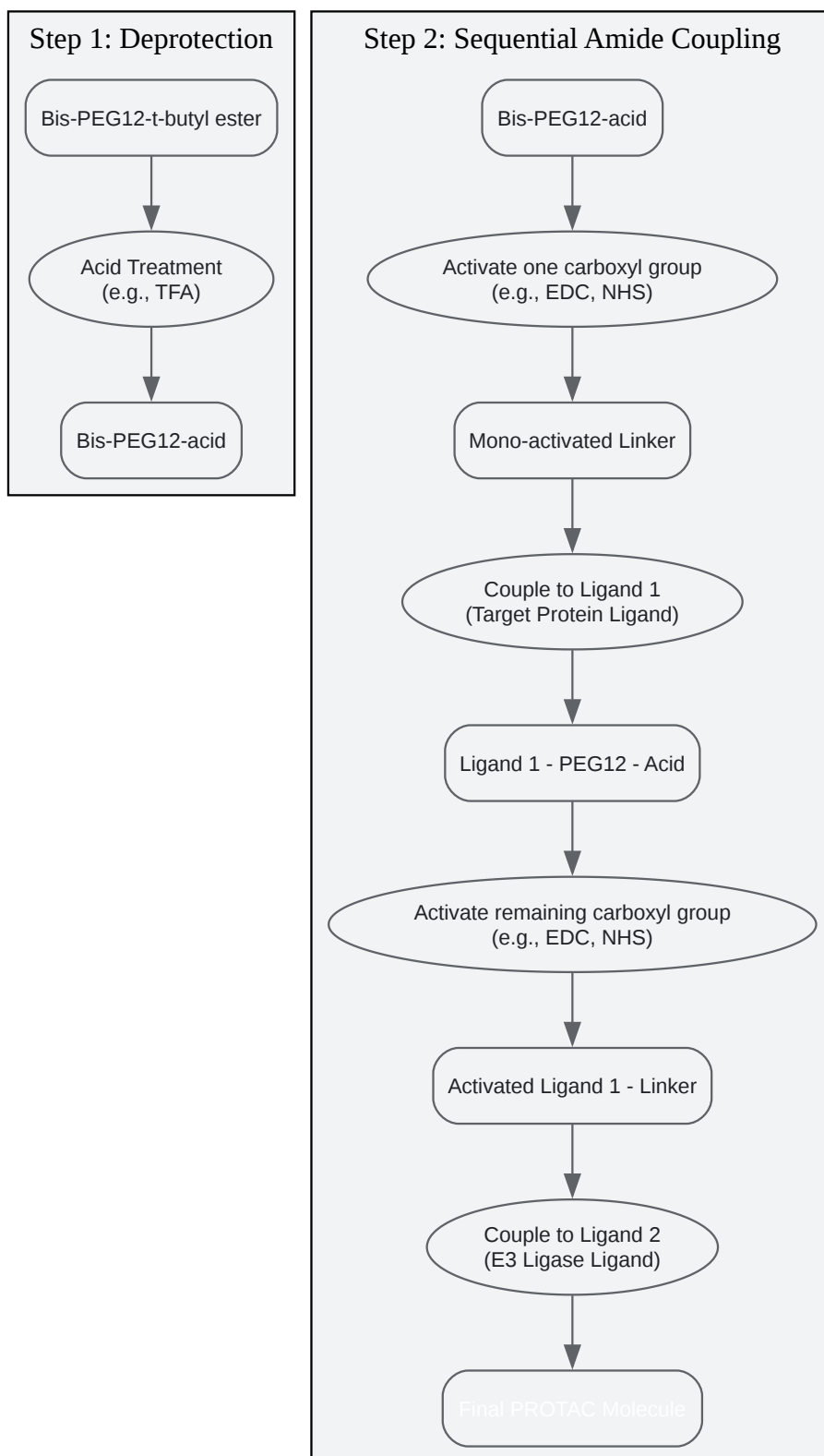
Property	Value
Molecular Formula	C36H70O16
Molecular Weight	758.94 g/mol
CAS Number	3081694-86-9

Note: Purity and solubility data for the specific **Bis-PEG12-t-butyl ester** is not consistently published. However, based on analogous compounds such as Amino-PEG12-t-butyl ester, a purity of $\geq 95\%$ is typically expected from commercial suppliers. The solubility is predicted to be good in a range of organic solvents including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM).^[1]

Application in PROTAC Drug Development

Bis-PEG12-t-butyl ester is a key building block in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which **Bis-PEG12-t-butyl ester** is a precursor, is critical for optimizing the formation of a stable ternary complex between the target protein and the E3 ligase.

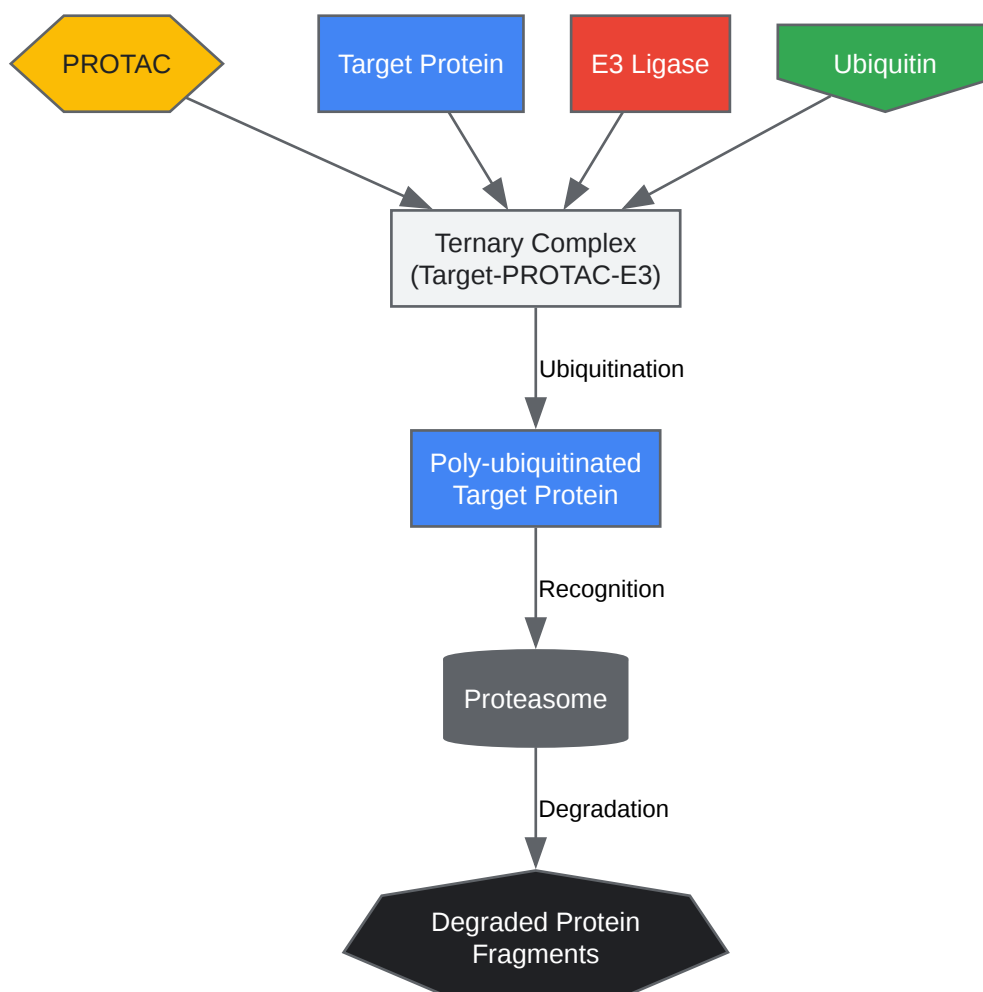
The workflow for utilizing **Bis-PEG12-t-butyl ester** in PROTAC synthesis generally involves a two-step process after the deprotection of the t-butyl ester groups.



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A generalized workflow for the synthesis of a PROTAC using a deprotected Bis-PEG12 linker.

The resulting PROTAC then acts as a catalyst for the degradation of the target protein, as illustrated in the signaling pathway below.



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The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

While a specific, detailed synthesis protocol for **Bis-PEG12-t-butyl ester** is not readily available in the public domain, a representative synthesis can be proposed based on standard organic chemistry techniques. The general approach would involve the reaction of a protected PEG diol with a t-butyl ester-containing acylating agent.

Representative Synthesis of a Symmetrical PEG-Dicarboxylate

A common method for preparing symmetrical PEG dicarboxylates involves the Williamson ether synthesis followed by oxidation, or direct esterification of a PEG diol. For the t-butyl ester, a direct esterification or coupling reaction would be employed.

Materials:

- PEG12-diol
- t-Butyl bromoacetate (or a similar t-butyl ester containing an activated carboxylic acid)
- A suitable base (e.g., sodium hydride)
- Anhydrous solvent (e.g., tetrahydrofuran, THF)

Procedure:

- The PEG12-diol is dissolved in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
- The base is added portion-wise to deprotonate the terminal hydroxyl groups of the PEG diol.
- The t-butyl ester-containing reagent is then added to the reaction mixture.
- The reaction is stirred at an appropriate temperature (which may range from room temperature to elevated temperatures) until completion, monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.

Deprotection of the t-butyl Ester

The removal of the t-butyl ester protecting groups is a critical step to enable subsequent conjugation reactions.

Materials:

- **Bis-PEG12-t-butyl ester**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

Procedure:

- The **Bis-PEG12-t-butyl ester** is dissolved in DCM.
- TFA is added to the solution (typically in a 1:1 ratio with DCM).
- The reaction mixture is stirred at room temperature for 1-2 hours, with progress monitored by TLC or LC-MS.
- Upon complete deprotection, the solvent and excess TFA are removed under reduced pressure. The resulting Bis-PEG12-acid can then be used in subsequent coupling reactions.

Amide Coupling to a Ligand

The deprotected Bis-PEG12-acid can be coupled to an amine-containing ligand using standard peptide coupling reagents.

Materials:

- Bis-PEG12-acid
- Amine-containing ligand
- Coupling agents (e.g., EDC, HATU)
- A suitable base (e.g., DIPEA)
- Anhydrous solvent (e.g., DMF)

Procedure:

- The Bis-PEG12-acid is dissolved in the anhydrous solvent.
- The coupling agents and base are added to activate the carboxylic acid groups.
- The amine-containing ligand is then added to the reaction mixture.
- The reaction is stirred at room temperature until completion, as monitored by LC-MS.
- The final product is then purified, typically by preparative high-performance liquid chromatography (HPLC).

Conclusion

Bis-PEG12-t-butyl ester is a valuable chemical tool for researchers and drug developers. Its well-defined structure, coupled with the advantageous properties of the PEG linker, makes it an important component in the synthesis of complex molecules like PROTACs. The straightforward deprotection and subsequent coupling chemistries allow for its versatile application in creating novel therapeutics designed to target and degrade disease-causing proteins.

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References

- 1. Amino-PEG12-t-butyl ester, 872340-65-3 | BroadPharm [broadpharm.com]
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